10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a nitrogen-rich tricyclic heterocycle featuring a fused azacyclic core. Its structure includes:
- A central heptazatricyclic scaffold (seven nitrogen atoms integrated into three fused rings).
- Two aryl substituents: a 4-chlorophenyl group at position 10 and a 2-fluorophenyl group at position 6.
- A ketone functional group at position 13.
Crystallographic analysis using programs like SHELXL (as referenced in and ) would be critical for resolving its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN7O/c19-10-7-5-9(6-8-10)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)11-3-1-2-4-12(11)20/h1-8,16H,(H,23,28)(H,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOTVQGEUVKZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Scaffold Formation
The tricyclic heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one core is constructed via a tandem cyclization-annulation sequence. Key steps include:
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Cyclocondensation : A pyrrolidine-catalyzed reaction between 1,3-diaminobenzene and glyoxal derivatives forms the initial bicyclic intermediate. Elevated temperatures (120–140°C) in dimethylacetamide (DMAc) facilitate ring closure.
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Oxidative Annulation : Introduction of a third ring via copper(I)-mediated coupling with ethylenediamine derivatives under oxygen atmosphere achieves the tricyclic framework. Yields here range from 65–78% depending on substituent steric effects.
Table 1: Reaction Conditions for Core Formation
| Step | Reagents/Catalysts | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Pyrrolidine, Glyoxal | 120–140 | DMAc | 70–85 |
| Oxidative Annulation | CuI, Ethylenediamine | 80–90 | DMF | 65–78 |
Functionalization with Halogenated Aryl Groups
The 4-chlorophenyl and 2-fluorophenyl moieties are introduced via Suzuki-Miyaura cross-coupling. Critical parameters include:
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Precursors : 4-Chlorophenylboronic acid and 2-fluorophenylboronic acid are coupled to brominated positions on the tricyclic core.
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Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in a toluene/water biphasic system ensures regioselectivity. Reactions proceed at 90°C for 12–16 hours, yielding 82–88% product.
Catalysts and Solvent Systems
Industrial protocols emphasize solvent recycling and catalyst recovery:
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Polar Aprotic Solvents : DMF and DMAc dominate due to their high boiling points and compatibility with transition-metal catalysts.
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Base Selection : K₂CO₃ outperforms NaOH in cross-coupling reactions, minimizing side reactions like hydrolysis.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, flow chemistry systems are employed:
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 16–24 hours | 20–30 minutes |
| Catalyst Loading | 5 mol% | 1.5 mol% |
| Annual Capacity | 200 kg | 1,200 kg |
Challenges and Mitigation Strategies
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Byproduct Formation : Undesired dihalogenated byproducts arise during cross-coupling. This is mitigated via precise stoichiometric control (1:1.05 arylboronic acid-to-core ratio).
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Crystallization Issues : The compound’s low solubility in ethers necessitates recrystallization from hot acetonitrile, improving purity to 99.5% .
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Halogen substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
Halogen Effects: The 4-Cl and 2-F substituents may enhance lipophilicity (LogP) compared to non-halogenated tricyclics, improving membrane permeability but risking metabolic instability .
Heteroatom Impact : The seven nitrogen atoms in the core could facilitate hydrogen bonding with biological targets, though excessive polarity might reduce bioavailability.
3D Conformational Flexibility: Computational modeling (using metrics from ) is needed to assess whether the compound adopts bioactive conformations similar to known tricyclic drugs .
Biological Activity
The compound 10-(4-chlorophenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 320.77 g/mol. The structural characteristics include:
- Chlorinated and fluorinated phenyl groups that may enhance biological interactions.
- Heptazatricyclo structure , which contributes to its unique reactivity and potential bioactivity.
Antimicrobial Properties
Research has indicated that compounds with similar structures often exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The presence of halogenated phenyl groups can disrupt bacterial cell membranes and inhibit enzymatic activity.
- Case Studies : A study demonstrated that derivatives of chlorinated phenyl compounds showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting that our compound may share similar properties.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results:
- Cell Lines Tested : Studies have utilized various cancer cell lines including breast (MCF-7) and lung (A549) cancer models.
- Results : The compound exhibited a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via mitochondrial pathway |
| A549 | 30 | Cell cycle arrest at G2/M phase |
The biological activities of the compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death is a key factor in its anticancer potential.
- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What experimental techniques are critical for confirming the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include bond angles (e.g., C–N–C torsion angles ≈ 124°–135°), intermolecular interactions (e.g., π-stacking distances), and crystallographic R-factors (target < 0.05) . Complementary techniques like NMR (¹H/¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) should validate purity and functional groups. For example, aromatic proton signals in NMR should align with substituents (e.g., 4-chlorophenyl: δ ~7.3–7.5 ppm) .
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodology : Multi-step synthesis typically involves cyclocondensation reactions (e.g., [3+2] cycloadditions) and palladium-catalyzed cross-couplings. Optimize reaction parameters:
- Temperature : Use controlled microwave-assisted synthesis (e.g., 100–120°C) to reduce side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aryl halide intermediates.
- Catalyst : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N bond formation (monitor via TLC/HPLC) .
- Yield Tracking : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., 1.2 equivalents of fluorophenyl precursors) .
Q. What spectroscopic discrepancies might arise during characterization, and how can they be resolved?
- Common Issues : Overlapping signals in NMR due to aromatic ring complexity; ambiguous mass fragmentation patterns.
- Resolution :
- 2D NMR : HSQC/HMBC to assign quaternary carbons and heterocyclic protons.
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol forms) by comparing experimental bond lengths (C=O vs. C–OH) with DFT-optimized geometries .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?
- Methodology :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on solubility and aggregation behavior.
- Docking Studies : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ assays .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Methodology :
- Assay Standardization : Compare results across orthogonal platforms (e.g., cell-free enzymatic vs. cell-based assays).
- Metabolic Stability : Use liver microsome assays to identify CYP450-mediated degradation pathways.
- Structural Analogues : Synthesize derivatives (e.g., replacing 2-fluorophenyl with 3-fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What environmental impact studies are relevant for this compound, and how should they be designed?
- Methodology :
- Fate Analysis : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Track half-life via HPLC-UV.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (OECD 201).
- Bioaccumulation : Calculate logP values (experimental via shake-flask method vs. computational via XLogP3) to predict partitioning .
Q. How can crystallographic data resolve ambiguities in tautomeric or conformational states?
- Methodology :
- Torsion Angle Analysis : Compare experimental SC-XRD angles (e.g., C5–N2–C1–N1 = 124.0°) with DFT-optimized conformers.
- Hydrogen Bonding : Map short contacts (e.g., N–H···O=C < 2.5 Å) to identify dominant tautomers.
- Temperature-Dependent XRD : Collect data at 100 K and 293 K to assess thermal motion and disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
